molecular formula C22H18BrN3O3S2 B2503389 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide CAS No. 892256-19-8

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

Cat. No.: B2503389
CAS No.: 892256-19-8
M. Wt: 516.43
InChI Key: DCKUZBMJHUGOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H18BrN3O3S2 and its molecular weight is 516.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Aleksandrov et al. (2020) detailed the synthesis and reactivity of a related compound, 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcasing its potential in forming various derivatives through electrophilic substitution reactions, highlighting the chemical versatility of such compounds (Aleksandrov et al., 2020).

Carbonic Anhydrase Inhibition

Notably, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms. The compounds exhibited inhibition in the low to high nanomolar range, indicating potential as CA inhibitors, with implications in therapeutic applications and drug design.

  • Thacker et al. (2019) synthesized a series of novel compounds and assayed their carbonic anhydrase inhibitory activity, providing insights into the therapeutic potential of these compounds in targeting specific CA isoforms (Thacker et al., 2019).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of derivatives of this compound have been explored, indicating their potential in treating infections caused by various microorganisms. This research avenue is crucial, given the ongoing need for new and effective antimicrobial agents.

  • Li et al. (2019) discussed the synthesis of halomethylquinoline building blocks and their applications in creating structurally novel quinoline derivatives with in vitro anti-tubercular and anti-bacterial activities (Li et al., 2019).
  • Foroumadi et al. (2005) synthesized and evaluated N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones for their antimicrobial activity, showing promise against various Gram-positive and Gram-negative bacteria (Foroumadi et al., 2005).

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S2/c23-21-10-9-20(30-21)19-13-17(16-3-1-2-4-18(16)26-19)22(27)25-12-11-14-5-7-15(8-6-14)31(24,28)29/h1-10,13H,11-12H2,(H,25,27)(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKUZBMJHUGOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.